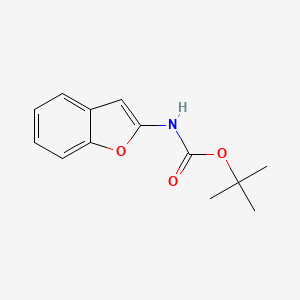

tert-Butyl benzofuran-2-ylcarbamate

Description

Contextualization of Benzofuran-Derived Scaffolds in Advanced Synthetic Methodologies

The benzofuran (B130515) framework, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry and materials science. sunderland.ac.ukwikipedia.org Its derivatives are known to exhibit a wide spectrum of biological activities. nih.gov The development of efficient and versatile methods to synthesize substituted benzofurans is, therefore, a key area of research in organic synthesis. nih.govacs.org

Historical Perspectives and Evolution of Benzofuran Chemistry

The first synthesis of the benzofuran ring was reported by Perkin in 1870. acs.orgnih.gov Since this initial discovery, the field of benzofuran chemistry has evolved significantly. Early methods often required harsh reaction conditions and offered limited scope. However, the advent of modern catalytic systems, particularly those based on transition metals like palladium, copper, nickel, and gold, has revolutionized the synthesis of benzofuran derivatives. acs.orgnih.gov These catalytic strategies have enabled the development of novel and facile approaches to construct the benzofuran nucleus with greater efficiency and functional group tolerance. nih.govacs.org Recent advancements include intramolecular and intermolecular cyclization reactions, as well as benzannulation strategies. nih.gov

Significance of Benzofuran Core Structures in Chemical Design

The benzofuran scaffold is a fundamental structural unit in a multitude of natural products and synthetic compounds with significant biological properties. nih.govnih.gov Its presence in various approved drugs underscores its importance as a pharmacophore. nih.govsunderland.ac.uk The rigid, planar structure of the benzofuran ring system provides a well-defined three-dimensional arrangement for substituents, which is crucial for molecular recognition and interaction with biological targets. nih.gov The versatility of the benzofuran core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity. nih.gov

Role and Utility of Carbamate (B1207046) Functionalities in Organic Synthesis

Carbamates, with the general structure R₂NC(O)OR', are a versatile functional group in organic chemistry. wikipedia.org They are structurally related to both esters and amides, and this hybrid nature imparts unique chemical stability and reactivity. acs.org

Carbamates as Protecting Groups for Amines

One of the most widespread applications of carbamates in organic synthesis is as protecting groups for amines. masterorganicchemistry.comchem-station.com The high nucleophilicity and basicity of amines often necessitate their protection during multi-step syntheses to prevent unwanted side reactions. chem-station.com The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its ease of installation and its stability under a wide range of reaction conditions. masterorganicchemistry.com The Boc group can be readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. masterorganicchemistry.com This orthogonality allows for selective deprotection in the presence of other protecting groups. chem-station.commasterorganicchemistry.com

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

| Carboxybenzyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂/Pd-C) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl | Basic conditions (e.g., piperidine) |

Carbamates as Precursors to Diverse Nitrogen-Containing Compounds

Beyond their role as protecting groups, carbamates serve as valuable precursors for the synthesis of a variety of nitrogen-containing compounds. acs.orgpharm.or.jp The carbamate functionality can be transformed into other nitrogen-containing groups through various chemical manipulations. For instance, reduction of the carbamate can yield the corresponding amine. Furthermore, the carbamate group can activate adjacent positions for chemical reactions or participate in cyclization reactions to form heterocyclic systems. The use of carbamates as a nitrogen source is an active area of research aimed at developing efficient and novel synthetic methodologies. pharm.or.jp In some cases, carbamates can act as precursors to nitrenes, which are highly reactive intermediates that can undergo a variety of useful transformations. researchgate.net

Overview of Academic Research Trajectories for Benzofuran-2-ylcarbamates

Research involving benzofuran-2-ylcarbamates is situated at the intersection of heterocyclic chemistry and the strategic use of protecting groups. A key focus of research has been the development of synthetic methods to access these compounds and their derivatives. For example, a convenient method for the preparation of aryl (5-substituted benzofuran-2-yl) carbamate derivatives has been developed, and these compounds have been evaluated for their antimicrobial activities. epa.govresearchgate.net

Another significant research trajectory involves the use of benzofuran-2-ylcarbamates as intermediates in the synthesis of more complex molecules. For instance, tert-butyl (2-formylbenzofuran-5-yl)carbamate and tert-butyl (2-(hydroxymethyl)benzofuran-5-yl)carbamate are listed as building blocks in chemical supplier databases, indicating their utility in synthetic endeavors. bldpharm.combldpharm.com

Furthermore, the combination of the benzofuran scaffold with the carbamate functionality is explored in the context of developing modular synthetic strategies. Research has demonstrated the use of C-H arylation of a benzofuran-2-carboxamide (B1298429), followed by a transamidation procedure involving an N-acyl-Boc-carbamate intermediate, to generate a diverse set of C3-substituted benzofuran-2-carboxamides. mdpi.comchemrxiv.orgchemrxiv.org This highlights the role of carbamate intermediates in facilitating the diversification of the benzofuran core.

| Compound Name | CAS Number | Application/Research Focus |

| tert-Butyl (2-formylbenzofuran-5-yl)carbamate | 1135283-50-9 | Synthetic building block |

| tert-Butyl (2-(hydroxymethyl)benzofuran-5-yl)carbamate | 1092352-63-0 | Synthetic building block |

| Aryl (5-substituted benzofuran-2-yl) carbamates | Not specified | Investigated for antimicrobial activity |

Current Trends in Synthesis and Reactivity

The synthesis of tert-butyl benzofuran-2-ylcarbamate and its derivatives often involves multi-step sequences that capitalize on well-established methodologies in heterocyclic chemistry. A common strategy involves the construction of the benzofuran ring system as a primary objective, followed by the introduction or modification of the carbamate functionality.

Recent synthetic approaches have showcased the versatility of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations to forge the benzofuran core. For instance, the synthesis of related benzofuran-2-carboxamides has been achieved through an 8-aminoquinoline-directed C-H arylation, followed by a two-step transamidation protocol. cymitquimica.com In this process, an N-acyl-Boc-carbamate intermediate is formed by treating the corresponding 8-aminoquinoline (B160924) amide with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). cymitquimica.com This intermediate is then subjected to aminolysis to yield the desired amide. cymitquimica.com While not a direct synthesis of the title compound, this methodology highlights the utility of Boc-protected intermediates in the functionalization of the benzofuran-2-position.

The reactivity of this compound is largely dictated by the interplay between the benzofuran ring and the tert-butylcarbamate (B1260302) group. The benzofuran system itself is known to undergo a variety of electrophilic substitution reactions, with the 2- and 3-positions being particularly reactive. The presence of the electron-donating carbamate group at the 2-position is expected to influence the regioselectivity of these reactions.

Furthermore, the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This protecting group allows for the selective manipulation of other functional groups within the molecule without affecting the carbamate nitrogen. The deprotection of the Boc group on the benzofuran scaffold would yield the corresponding 2-aminobenzofuran, a valuable intermediate for the synthesis of more complex heterocyclic systems through reactions such as N-acylation, N-alkylation, and condensation reactions.

Emerging Non-Biological Research Applications

While much of the research surrounding benzofuran derivatives is driven by their biological potential, the unique electronic and structural features of compounds like this compound lend themselves to emerging applications in non-biological fields, particularly in materials science and as versatile intermediates in organic synthesis.

The benzofuran moiety is a known fluorophore, and its incorporation into larger conjugated systems can lead to materials with interesting photophysical properties. The ability to deprotect the carbamate and subsequently functionalize the nitrogen atom provides a convenient handle for tuning the electronic properties of the molecule. This could enable the development of novel organic light-emitting diode (OLED) materials, fluorescent probes, or organic semiconductors.

In the realm of synthetic methodology, this compound serves as a valuable precursor to a variety of 2-substituted benzofurans. Upon deprotection, the resulting 2-aminobenzofuran can be utilized in a myriad of chemical transformations. For example, it can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of substituents at the 2-position. Furthermore, the amino group can direct ortho-metalation reactions, allowing for the selective functionalization of the C3-position of the benzofuran ring.

The following table summarizes some of the potential, though not yet extensively documented, non-biological research applications for this compound:

| Potential Application Area | Description |

| Organic Electronics | As a building block for the synthesis of novel organic semiconductors and fluorescent materials by leveraging the benzofuran core's electronic properties. |

| Materials Science | Incorporation into polymers or larger molecular frameworks to create materials with tailored optical or electronic characteristics. |

| Synthetic Chemistry | A versatile intermediate for the synthesis of a diverse library of 2-substituted benzofurans for use in various chemical research endeavors. |

Scope and Objectives of the Research Compendium

This research compendium aims to provide a concise yet comprehensive overview of this compound, focusing exclusively on its chemical synthesis, reactivity, and emerging non-biological applications in organic chemistry research. The objective is to collate and present the current state of knowledge regarding this specific compound, drawing from available literature on its synthesis and the well-established chemical behavior of the benzofuran ring system and the tert-butoxycarbonyl protecting group.

This article will not delve into any biological or medicinal aspects, including dosage, administration, or safety profiles. The content is strictly limited to the chemical properties and synthetic utility of this compound. By adhering to this focused scope, this compendium intends to serve as a valuable resource for organic chemists interested in the fundamental chemistry and potential non-biological applications of this versatile heterocyclic building block.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-benzofuran-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWKOAIDKNPCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl Benzofuran 2 Ylcarbamate and Its Analogs

Direct Synthesis Strategies of the tert-Butyl Carbamate (B1207046) Moiety on Benzofuran (B130515) Scaffolds

Direct synthesis strategies involve the introduction of the tert-butyl carbamate group onto a pre-existing benzofuran ring system. These methods are often favored for their convergency and efficiency.

Carbamoylation Reactions of Benzofuran-2-amines

A primary approach for the direct synthesis of tert-butyl benzofuran-2-ylcarbamate involves the carbamoylation of benzofuran-2-amines. This transformation can be achieved using various reagents and conditions.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely used and efficient reagent for the introduction of the Boc protecting group onto amines. The reaction of benzofuran-2-amine (B3047424) with Boc₂O, typically in the presence of a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), provides the desired this compound in good yields. mdpi.comgoogle.com This method is popular due to the mild reaction conditions and the ease of removal of byproducts. For instance, the Boc protection of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is achieved by reacting it with di-tert-butyl dicarbonate in tetrahydrofuran. google.com

A one-pot, two-step transamidation procedure has been developed for the synthesis of elaborate benzofuran-2-carboxamides. mdpi.com In this process, an 8-aminoquinoline (B160924) (8-AQ) amide is first treated with Boc₂O and DMAP to form an N-acyl-Boc-carbamate intermediate, which then reacts with an amine to yield the final product. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| Benzofuran-2-carboxamide (B1298429) with 8-AQ directing group | 1. Boc₂O, DMAP, MeCN, 60°C2. Amine, Toluene, 60°C | C3-substituted benzofuran-2-carboxamide | Good to Excellent | mdpi.com |

| Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate | Di-tert-butyl dicarbonate, Tetrahydrofuran | Ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate | Not specified | google.com |

| C–H arylation product | Boc₂O, DMAP, MeCN, 60°C | N-acyl-Boc-carbamate intermediate | Not specified | mdpi.com |

While Boc₂O is prevalent, other carbamoylating agents can also be employed. These alternatives may offer advantages in specific contexts, such as improved selectivity or reactivity. For example, stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids in the presence of triethylamine to afford the protected amino acids in very good yields. organic-chemistry.org Another approach involves the use of chloroformates, which react with amines to form carbamates. wikipedia.org

Catalytic methods for carbamoylation offer a more sustainable and atom-economical approach. Transition metal catalysts, such as those based on copper, can facilitate the coupling of amines, carbon dioxide, and halides to form carbamates under mild conditions. organic-chemistry.org This three-component coupling avoids common side reactions like N-alkylation. organic-chemistry.org Furthermore, zirconium(IV) has been shown to catalyze the exchange between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org

A copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates also provides a route to carbamates. organic-chemistry.org Palladium catalysis has been extensively used for the functionalization of the benzofuran system. unicatt.it For instance, a palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, including amines, has been developed. unicatt.it The choice of the palladium catalyst and ligand system is crucial for the success of these reactions. unicatt.it

| Catalyst System | Reactants | Product | Key Features | Reference |

| Pd₂(dba)₃/dppf | Benzofuran-2-ylmethyl acetate (B1210297), Nitrogen nucleophiles | 2-(Aminomethyl)benzofurans | Good yields, selective for nitrogen nucleophiles | unicatt.it |

| [Pd(η³-C₃H₅)Cl]₂/XPhos | Benzofuran-2-ylmethyl acetate, S, O, C nucleophiles | 2-Substituted benzofurans | Efficient for sulfur, oxygen, and carbon nucleophiles | unicatt.it |

| Copper catalyst | Amines, Carbon dioxide, Halides | Carbamates | Mild conditions, avoids N-alkylation | organic-chemistry.org |

| Zirconium(IV) | Dialkyl carbonates, Amines | Carbamates | Catalytic exchange process | organic-chemistry.org |

Multicomponent Reaction Pathways Incorporating Benzofuran and Carbamate Groups

Multicomponent reactions (MCRs) provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide MCR coupled with an intramolecular cyclization catalyzed by a Pd/Cu system, leading to highly substituted benzofurans. rsc.org While this specific example does not directly yield a tert-butyl carbamate, the principle of using MCRs to assemble benzofuran derivatives highlights a potential avenue for the development of novel synthetic routes to this compound and its analogs.

Indirect Synthetic Routes via Precursor Modifications

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted to the target this compound. This approach can be advantageous when direct methods are not feasible or lead to low yields.

One such strategy involves the C-H arylation of benzofuran-2-carboxamides followed by a transamidation reaction. mdpi.comnih.gov In this method, a benzofuran-2-carboxamide bearing an 8-aminoquinoline directing group is first subjected to a palladium-catalyzed C-H arylation at the C3 position. mdpi.comnih.gov The directing group is then cleaved and replaced in a one-pot, two-step transamidation procedure. mdpi.com This involves the formation of an intermediate N-acyl-Boc-carbamate using Boc₂O, which is then reacted with an amine to furnish the desired C3-arylated benzofuran-2-carboxamide. mdpi.com This modular approach allows for the generation of a diverse library of benzofuran derivatives. mdpi.comnih.gov

Another indirect method starts from commercially available benzofuran-2-carboxylic acid. unicatt.it This can be reduced to benzofuran-2-ylmethanol, which is then converted to benzofuran-2-ylmethyl acetate. unicatt.it This acetate can then undergo a palladium-catalyzed substitution with a nitrogen nucleophile to introduce the amino group, which can subsequently be protected as a tert-butyl carbamate. unicatt.it

| Precursor | Reaction Sequence | Final Product | Reference |

| Benzofuran-2-carboxamide with 8-AQ directing group | 1. Pd-catalyzed C3-H arylation2. Transamidation via N-acyl-Boc-carbamate | C3-arylated benzofuran-2-carboxamide | mdpi.comnih.gov |

| Benzofuran-2-carboxylic acid | 1. Reduction to alcohol2. Acetylation3. Pd-catalyzed amination4. Boc protection | 2-(Aminomethyl)benzofuran with Boc protection | unicatt.it |

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran nucleus is a cornerstone of the synthesis. Numerous methods have been developed, with intramolecular cyclization being a predominant strategy. mdpi.comnih.gov These methods typically involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. mdpi.com

A prevalent and powerful strategy for constructing the benzofuran skeleton is the intramolecular cyclization of phenols bearing a reactive group at the ortho position. This approach leverages the phenolic hydroxyl group as an internal nucleophile.

One of the most direct methods involves the cyclization of o-alkynylphenols. These precursors can undergo cyclization under basic conditions without the need for a metal catalyst to yield 2-substituted benzofurans. nih.govrsc.org This base-promoted cyclization is efficient and avoids the use of expensive or sensitive reagents. nih.gov Another important class of precursors are o-alkenylphenols, such as o-hydroxystilbenes. These compounds can be cyclized to form 2-arylbenzofurans through oxidative cyclization reactions mediated by reagents like hypervalent iodine compounds. mdpi.comorganic-chemistry.org For instance, using stoichiometric (diacetoxyiodo)benzene (B116549) or a catalytic amount with another oxidant can yield the desired benzofuran products in good to excellent yields. mdpi.comorganic-chemistry.org

| Precursor Type | Reagents/Conditions | Product Type |

| o-Alkynylphenols | Base (e.g., Cs₂CO₃) in DMF | 2-Substituted Benzofurans |

| o-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)₂] | 2-Arylbenzofurans |

| o-Cinnamyl Phenols | PdCl₂(CH₃CN)₂, Benzoquinone | 2-Benzyl Benzofurans |

This table summarizes common intramolecular cyclization strategies starting from ortho-substituted phenols.

Transition metal catalysis has revolutionized benzofuran synthesis, offering high efficiency, selectivity, and functional group tolerance. nih.govacs.org Palladium and copper are the most extensively used metals, but rhodium, ruthenium, gold, and iron also serve as effective catalysts. organic-chemistry.orgnih.govacs.orgacs.org

Palladium-Catalyzed Synthesis: Palladium catalysis is exceptionally versatile. A classic and widely adopted method is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an in-situ intramolecular cyclization to form the benzofuran ring. rsc.orgorganic-chemistry.orgnih.govjocpr.com This tandem reaction is often co-catalyzed by a copper salt. nih.govacs.org Other palladium-catalyzed methods include the cyclization of o-alkenylphenols through C-H activation/oxidation sequences and the intramolecular O-arylation of enolates derived from 1-(2-bromoaryl)ketones. nih.govacs.orgresearchgate.net

Copper-Catalyzed Synthesis: Copper catalysts are cost-effective and efficient for benzofuran synthesis. They are frequently used in the intramolecular cyclization of substrates like aryl o-bromobenzyl ketones. nih.gov A ligand-free copper(I) bromide system can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.govorganic-chemistry.org Furthermore, copper can be used at very low (ppm) loadings to perform the C-O cyclization, highlighting its high catalytic activity. nih.gov

Other Metal Catalysts:

Rhodium: Relay rhodium-mediated catalysis can achieve the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.govacs.org

Ruthenium: Ruthenium catalysts are effective in the cycloisomerization of specific homo- and bis-homopropargylic alcohols to yield benzofurans. organic-chemistry.org

Gold and Indium: Gold catalysts can promote the cycloisomerization of o-alkynylphenols, while indium(III) halides catalyze the hydroalkoxylation of o-alkynylphenols to form the benzofuran ring. organic-chemistry.orgacs.orgresearchgate.net

Iron: Iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones, providing a non-precious metal-catalyzed route. mdpi.comnih.gov

| Metal Catalyst | Common Precursors | Reaction Type |

| Palladium (Pd) | o-Halophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization |

| Palladium (Pd) | o-Alkenylphenols | Oxidative C-H Functionalization |

| Copper (Cu) | o-Halo-benzylketones | Intramolecular O-Arylation |

| Copper (Cu) | o-Hydroxybenzaldehydes, Alkynes | Coupling / Cyclization |

| Rhodium (Rh) | Propargyl Alcohols, Aryl Boronic Acids | Arylation / Cyclization |

| Ruthenium (Ru) | Benzannulated Propargylic Alcohols | Cycloisomerization |

| Gold (Au) | o-Alkynylphenols | Cycloisomerization |

| Iron (Fe) | Electron-rich Aryl Ketones | Intramolecular Cyclization |

This interactive table outlines various metal-catalyzed methodologies for the construction of the benzofuran core.

Functional Group Interconversion Strategies on Benzofuran Derivatives

Once the benzofuran scaffold is constructed, functional group interconversion (FGI) becomes a crucial tactic for arriving at the target molecule, this compound. imperial.ac.uk FGI involves converting one functional group into another through processes like substitution, oxidation, or reduction without altering the core structure. imperial.ac.ukyoutube.com

The synthesis of this compound logically proceeds via a 2-aminobenzofuran intermediate. This intermediate can be prepared through various routes, such as the cyclization of a precursor already containing a nitrogen functionality or by introducing a nitrogen-containing group onto a pre-formed benzofuran ring.

A common strategy for installing the tert-butoxycarbonyl (Boc) protecting group involves the reaction of an amine with an electrophilic Boc-donating reagent. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction of 2-aminobenzofuran with Boc₂O, typically in the presence of a base in an appropriate solvent, would yield the desired this compound. nih.govorgsyn.org

Other FGI strategies can be employed to create diverse analogs. For example, a bromine atom can be introduced at the 2-position of the benzofuran ring, which then serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl substituents. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to reduce environmental impact, improve safety, and enhance efficiency. This involves the careful selection of solvents and catalysts and the optimization of reaction conditions. elsevier.es

A key tenet of green chemistry is minimizing or eliminating the use of hazardous organic solvents. In benzofuran synthesis, progress has been made toward this goal. Some palladium-catalyzed coupling reactions have been shown to be effective in more benign solvents like 2-propanol or acetone, and their use can be minimized by dilution with water. elsevier.es The development of catalyst-free methods, such as the base-promoted cyclization of o-alkynylphenols in DMF, reduces reliance on metal catalysts, although the solvent itself is not ideal. nih.govacs.org Additionally, performing reactions at ambient temperature, when possible, significantly reduces the energy input required for the synthesis. elsevier.es Copper-catalyzed transformations have also been developed using water as the solvent, representing a significant step towards a sustainable protocol. organic-chemistry.org

The ability to recover and reuse a catalyst is a critical aspect of green and sustainable synthesis, as it reduces cost and waste. In the context of benzofuran synthesis, heterogeneous catalysts are particularly advantageous. For example, easily prepared palladium nanoparticles have been used to catalyze the one-pot synthesis of benzofurans and can be recycled and reused multiple times without a significant drop in catalytic activity. organic-chemistry.org Similarly, a copper-TMEDA catalyst system used for benzofuran synthesis in water has also demonstrated potential for reutilization. organic-chemistry.org Such assessments are crucial for developing economically and environmentally viable industrial processes.

Stereochemical Control and Regioselectivity in Analog Synthesis

The introduction of stereocenters and the control of regiochemistry are critical aspects in the synthesis of analogs of this compound. The biological activity of such compounds can be highly dependent on their three-dimensional structure. Therefore, advanced synthetic methodologies are employed to achieve high levels of stereochemical control, leading to the desired diastereomers or enantiomers.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. In the context of this compound analogs, this often involves the creation of multiple stereocenters in a single reaction, with a preference for one relative configuration.

One notable approach involves the diastereoselective synthesis of dihydrobenzofuran-fused spiroindolizidines through double-dearomative [3 + 2] cycloadditions of pyridinium (B92312) ylides and 2-nitrobenzofurans. This method allows for the assembly of complex scaffolds with a high level of diastereoselectivity. nih.gov

Another strategy focuses on the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. In this method, the Michael addition of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters to acrylates can lead to two possible diastereomers. The facial selectivity of the enolate anion intermediate plays a crucial role in determining the diastereomeric outcome. Under specific conditions, one conformation of the enolate anion is preferred, leading to a diastereoselective Michael reaction. royalsocietypublishing.org

A DBU-promoted intramolecular annulation of ortho oxyether aroylformates provides access to 3-hydroxy-2,3-disubstituted dihydrobenzofurans with excellent diastereoselectivity. researchgate.net This highlights the utility of organocatalysis in controlling the stereochemical outcome of cyclization reactions leading to benzofuran cores.

The following table summarizes the diastereoselective synthesis of various benzofuran analogs, showcasing the reagents, catalysts, and the observed diastereomeric ratios.

| Starting Materials | Reagents/Catalyst | Product Type | Diastereomeric Ratio (dr) | Reference |

| Pyridinium ylides and 2-nitrobenzofurans | Not specified | Dihydrobenzofuran-fused spiroindolizidines | High | nih.gov |

| N-substituted (ortho-hydroxy)aryl glycine esters, Methyl acrylate | Caesium carbonate | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | Preferential formation of one diastereomer | royalsocietypublishing.org |

| ortho oxyether aroylformates | DBU | 3-Hydroxy-2,3-disubstituted dihydrobenzofurans | Excellent | researchgate.net |

Enantioselective Synthetic Methodologies

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral molecule. This is paramount when one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental. For analogs of this compound, several enantioselective strategies have been developed, often relying on chiral catalysts.

A significant advancement in this area is the use of chiral-at-metal rhodium(III) complexes to catalyze the enantioselective C2-nucleophilic functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds. This method yields a variety of C2-substituted benzofuran derivatives with high enantioselectivities (up to 98% ee). rsc.org

Palladium-catalyzed reactions have also proven to be powerful tools for enantioselective synthesis. For instance, the Pd(II)-catalyzed enantioselective C–H activation of phenylacetic acids, followed by intramolecular C–O bond formation, affords chiral benzofuranones. nih.gov The use of chiral mono-protected amino acid (MPAA) ligands is crucial for achieving high enantioselectivity in these transformations.

Furthermore, the synthesis of chiral 3-amino-2,3-dihydrobenzofuran flavonoid derivatives can be achieved through an asymmetric route starting from chalcones. This multi-step process involves a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols, which are then cyclized to form the desired chiral products. nih.gov

Organocatalysis also offers effective enantioselective routes. A bidirectional diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes has been developed to synthesize enantioenriched bis-dihydrobenzofuran precursors. rsc.orgrsc.org

The table below provides an overview of various enantioselective methods for the synthesis of benzofuran analogs, detailing the catalysts, ligands, and the achieved enantiomeric excesses.

| Substrate Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

| 3-Aminobenzofurans, α,β-unsaturated carbonyls | Chiral-at-metal rhodium(III) complex | C2-substituted benzofuran derivatives | Up to 98% | rsc.org |

| Phenylacetic acids | Pd(OAc)₂, Chiral MPAA ligand | Chiral benzofuranones | Excellent | nih.gov |

| Chalcones | Corey-Bakshi-Shibata reduction, Sharpless epoxidation | 3-Amino-2,3-dihydrobenzofuran derivatives | Not specified | nih.gov |

| Dihydroxylated aromatics, chloronitroalkenes | Organocatalyst | Bis-dihydrobenzofuran precursors | High | rsc.orgrsc.org |

| m-Allyloxyphenyl ketones | Cationic iridium complex with chiral bisphosphine | 3-Substituted dihydrobenzofurans | High | rsc.org |

Advanced Chemical Reactivity and Transformation Studies of Tert Butyl Benzofuran 2 Ylcarbamate

Reactions Involving the tert-Butoxycarbonyl (Boc) Moiety

The Boc group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, primarily acidic, conditions. The reactivity of tert-butyl benzofuran-2-ylcarbamate is therefore heavily centered around the cleavage of this group to liberate the parent 2-aminobenzofuran, a versatile precursor for further functionalization.

Selective Deprotection Methodologies

The removal of the Boc group from this compound is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond.

The most common method for the deprotection of Boc-protected amines like this compound is through the use of strong acids. fishersci.co.uk The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the protonated amine. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., ethyl acetate (B1210297), dioxane) are frequently employed. fishersci.co.ukresearchgate.net

For instance, in the synthesis of various substituted diamines, a Boc-protected secondary amine was successfully deprotected to yield the free amine, which was then available for subsequent N-alkylation. rsc.org While the specific substrate was not this compound, the principle of acidic Boc deprotection is directly applicable. A researcher noted that for their specific compound, both TFA in DCM and HCl in ethyl acetate were effective for Boc deprotection, with TFA being faster but potentially causing some ester bond cleavage, whereas HCl was slower but more selective. researchgate.net

Table 1: Typical Conditions for Acid-Catalyzed Boc Deprotection

| Reagent | Solvent | Temperature | Duration | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 5 h | researchgate.netnih.gov |

| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc) | Room Temperature | 6 h | researchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | Not specified | researchgate.net |

Note: The data in this table represents general conditions for Boc deprotection and specific examples from related substrates, as direct studies on this compound are limited in the cited literature.

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the released tert-butyl cation. bzchemicals.com This can be particularly relevant for electron-rich aromatic systems like benzofuran (B130515). The use of scavengers can mitigate these unwanted side reactions. organic-chemistry.org

An alternative to Brønsted acids for Boc removal is the use of Lewis acids. This approach can be advantageous for substrates sensitive to strong protic acids. The mechanism involves coordination of the Lewis acid to the carbamate, which facilitates the fragmentation to the amine, carbon dioxide, and the tert-butyl cation. fishersci.co.uk Commonly used Lewis acids for this purpose have included zinc bromide (ZnBr₂). fishersci.co.uk

While less common, thermal deprotection of Boc groups is possible for thermally stable compounds, typically requiring high temperatures (around 190°C) under vacuum. researchgate.net Catalytic methods for Boc deprotection are also an area of interest to develop greener and more selective processes. For example, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient catalyst for Boc protection and could potentially be adapted for deprotection. organic-chemistry.org However, specific applications of these methods to this compound are not widely reported.

Reactions at the Carbamate Nitrogen

The nitrogen atom of the carbamate in this compound can also be a site for further reactions, such as alkylation or acylation, prior to or in concert with Boc group manipulation.

Direct N-alkylation of Boc-protected amines can be challenging but has been achieved under specific conditions, often involving a strong base to deprotonate the carbamate nitrogen. For example, N-methylation of Boc-protected valine has been accomplished using sodium hydride and methyl iodide in THF. researchgate.net In a study focused on substituted diamines, a Boc-protected secondary amine was first deprotected and then N-alkylated under reductive amination conditions. rsc.org

More relevant to the benzofuran scaffold, a study on the synthesis of benzofuran-2-carboxamide (B1298429) derivatives demonstrated a transamidation procedure. nih.gov In this process, an N-(quinolin-8-yl)benzofuran-2-carboxamide was first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an intermediate N-acyl-Boc-carbamate. This activated intermediate, which is structurally analogous to an N-acylated derivative of this compound, readily reacts with various amines to yield new amide products. nih.gov This highlights a powerful strategy where the carbamate nitrogen is acylated to facilitate further transformations.

Another relevant transformation is the direct acylation of the benzofuran ring system. A trifluoroacetic anhydride (B1165640) (TFAA)-mediated method has been developed for the acylation of benzofurans with carboxylic acids, leading to the regioselective formation of 2-acyl benzofurans. arkat-usa.org While this reaction is performed on the benzofuran ring itself, it points to the types of acyl groups that can be introduced into the 2-position, which could be synthesized from a 2-amino precursor derived from this compound.

Table 2: Illustrative N-Acylation/Transamidation via N-Acyl-Boc-Carbamate Intermediate

| Step | Reagents | Solvent | Temperature | Outcome | Reference |

| 1. Activation | di-tert-butyl dicarbonate, DMAP | Acetonitrile (B52724) | 60 °C | Formation of N-acyl-Boc-carbamate | nih.gov |

| 2. Aminolysis | Various amines | Toluene | 60 °C | Formation of new amide product | nih.gov |

Note: This table is based on a transamidation procedure of a related benzofuran-2-carboxamide, illustrating the reactivity of an N-acyl-Boc-carbamate intermediate.

Reactions with Electrophiles

The carbamate nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group and the aromatic benzofuran system. However, under certain conditions, it can react with strong electrophiles.

One notable transformation involves the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com This reaction leads to the formation of an N-acyl-Boc-carbamate intermediate. This transformation is typically performed in an aprotic solvent like acetonitrile at elevated temperatures. mdpi.com The process involves the activation of the carbamate by the electrophile, followed by the addition of the second Boc group. This type of reaction is particularly useful in multi-step syntheses where further modification of the nitrogen atom is required. mdpi.com

Chemical Transformations of the Benzofuran Ring System

The benzofuran ring system within this compound is a key site for a variety of chemical transformations. The reactivity of the ring is influenced by the fusion of the benzene (B151609) and furan (B31954) rings, as well as by the nature of the substituent at the 2-position. The electron-donating nature of the oxygen atom in the furan ring generally activates the heterocyclic portion towards electrophilic attack, while the carbamate group at the 2-position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In benzofuran, electrophilic attack can occur on either the benzene or the furan portion of the molecule. The regioselectivity of these reactions is dictated by the electronic effects of the fused ring system and the existing substituents. For this compound, the tert-butoxycarbonylamino group at the 2-position plays a significant role in directing incoming electrophiles. Generally, electrophilic substitution on the benzofuran nucleus tends to occur at the 3-position, which is the most electron-rich site of the furan ring. stackexchange.com However, substitution on the benzene ring, typically at the 5- or 7-positions, is also possible.

Halogenation of this compound can be achieved using standard electrophilic halogenating agents. The regioselectivity of the reaction depends on the specific halogen and the reaction conditions.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination, often in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction typically proceeds at room temperature or with gentle heating. The primary sites of halogenation are expected to be the electron-rich positions of the benzofuran ring. While position 3 is electronically favored, steric hindrance from the adjacent bulky tert-butylcarbamate (B1260302) group may influence the outcome. Therefore, substitution on the benzene ring at the 5- and 7-positions is also a likely result. Research on related structures, such as the synthesis of a chloro-substituted spiro[benzofuran-2,2′-inden]-3-yl)carbamate, demonstrates that halogenation of the benzofuran core is a viable transformation. nih.gov

Table 1: Expected Products of Halogenation of this compound

| Reagent | Expected Major Product(s) | Solvent |

|---|---|---|

| NBS | tert-Butyl (3-bromo/5-bromo/7-bromo)benzofuran-2-ylcarbamate | MeCN or DMF |

| NCS | tert-Butyl (3-chloro/5-chloro/7-chloro)benzofuran-2-ylcarbamate | MeCN or DMF |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto an aromatic ring.

For the nitration of this compound, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent. masterorganicchemistry.comlumenlearning.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlumenlearning.com Given that the 2-position is occupied, the nitration is expected to occur at other activated positions of the benzofuran ring. Based on the known reactivity of benzofuran systems, the primary sites for nitration would be the 3-, 5-, and 7-positions. researchgate.net

Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). lumenlearning.com The electrophile in this reaction is sulfur trioxide (SO₃). lumenlearning.com Similar to nitration, the sulfonation of this compound is anticipated to yield a mixture of sulfonic acid derivatives, with substitution occurring at the 3-, 5-, and 7-positions. The reaction is often reversible, which can be controlled by the reaction conditions. lumenlearning.com

Table 2: General Conditions for Nitration and Sulfonation

| Reaction | Reagents | Expected Product Positions |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3, 5, 7 |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 3, 5, 7 |

Friedel-Crafts reactions are a powerful tool for forming new carbon-carbon bonds on aromatic rings. These reactions involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation (for alkylation) or an acylium ion (for acylation). cerritos.eduyoutube.com

In the case of this compound, Friedel-Crafts acylation is generally more reliable than alkylation, as alkylation is prone to rearrangements and polyalkylation. cerritos.edu For acylation, an acyl chloride or anhydride is reacted with the substrate in the presence of a Lewis acid. Research on similar benzofuran derivatives has shown that Friedel-Crafts aroylation preferentially occurs at the 3-position. researchgate.net Therefore, the reaction of this compound with an acyl halide and a Lewis acid is expected to yield the corresponding 3-acylbenzofuran derivative.

Steric hindrance from the bulky tert-butyl group at the 2-position could potentially affect the reaction rate but is unlikely to completely prevent substitution at the adjacent 3-position. ucalgary.ca

Table 3: Representative Friedel-Crafts Acylation Reaction

| Substrate | Acylating Agent | Lewis Acid | Expected Major Product |

|---|---|---|---|

| tert-Butyl benzofuran-2-ylcarbamate | Acetyl chloride | AlCl₃ | tert-Butyl (3-acetylbenzofuran-2-yl)carbamate |

Metal-Catalyzed Functionalization of the Benzofuran Core

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling and C-H activation reactions to functionalize heterocyclic compounds. The benzofuran core of this compound is amenable to such transformations, allowing for the introduction of a wide range of substituents with high precision and efficiency.

Palladium-catalyzed reactions are particularly prominent in this area. mdpi.commdpi.com For instance, C-H arylation reactions can directly forge new carbon-carbon bonds between the benzofuran scaffold and various aryl partners. Studies on closely related N-(quinolin-8-yl)benzofuran-2-carboxamides have demonstrated that palladium acetate (Pd(OAc)₂) can effectively catalyze the arylation at the C3, C4, and C7 positions of the benzofuran ring, depending on the specific directing group and reaction conditions. mdpi.com These reactions typically employ an aryl iodide as the coupling partner and a silver salt as an oxidant. mdpi.com

Other metal catalysts, such as those based on copper and ruthenium, have also been utilized for the synthesis and functionalization of benzofuran derivatives, highlighting the versatility of this approach. mdpi.comnih.gov

Table 4: Examples of Palladium-Catalyzed C-H Arylation of Benzofuran Derivatives

| Aryl Iodide | Product Position | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodo-1,2-dimethylbenzene | 3-Aryl | 86 | mdpi.com |

| 5-Iodo-meta-xylene | 3-Aryl | 76 | mdpi.com |

| 4-Iodotoluene | 3-Aryl | 88 | mdpi.com |

Note: The data in this table is based on the C-H arylation of a related N-(quinolin-8-yl)benzofuran-2-carboxamide system as reported in the literature. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium catalysts are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, and the benzofuran nucleus is a competent substrate for such transformations. While direct Heck, Suzuki, or Sonogashira reactions on the carbamate itself are not extensively detailed, related palladium-catalyzed cross-coupling strategies are employed to functionalize the benzofuran core, which can then be converted to the target carbamate.

A notable strategy involves the palladium-catalyzed Tsuji-Trost-type reaction, which performs a nucleophilic substitution on benzofuran-2-ylmethyl acetates. unicatt.it This reaction, while not on the carbamate directly, demonstrates the utility of palladium in functionalizing the 2-position of the benzofuran ring. The choice of ligands is critical, with dppf being effective for nitrogen nucleophiles and XPhos for sulfur, oxygen, and carbon nucleophiles. unicatt.it This methodology provides regioselective access to 2-substituted benzofurans, which are precursors or analogues of this compound. unicatt.it

Another powerful palladium-catalyzed method is the C-H arylation at the C3 position of the benzofuran ring. This is often achieved using a directing group, such as 8-aminoquinoline (B160924) (8-AQ), installed at the 2-position carboxamide. semanticscholar.orgnih.gov Although this starts from a carboxamide rather than the carbamate, the resulting C3-arylated benzofuran-2-carboxamide can be further manipulated, showcasing a key palladium-catalyzed C-C bond formation on the benzofuran scaffold. nih.gov

The general mechanism for palladium cross-coupling reactions involves a catalytic cycle starting with Pd(0). youtube.com This cycle typically includes three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halide bond (e.g., of an aryl halide). youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

| Reaction Type | Catalyst/Ligand | Key Reagents | Position Functionalized | Outcome |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | Aryl iodide, AgOAc, NaOAc, 8-AQ directing group | C3 | Forms C3-arylated benzofuran-2-carboxamides. semanticscholar.orgnih.gov |

| Tsuji-Trost-Type | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | Benzofuran-2-ylmethyl acetate, various nucleophiles | C2 (methyl position) | Regioselective synthesis of 2-substituted benzofurans. unicatt.it |

C-H Activation Strategies

C-H activation has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. For benzofuran systems, this strategy allows for direct functionalization without the need for pre-installed leaving groups. A prominent approach involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond.

Research has demonstrated a highly effective C-H arylation at the C3 position of benzofurans using an 8-aminoquinoline (8-AQ) amide as a bidentate directing group. semanticscholar.orgnih.gov In this process, a palladium catalyst, Pd(OAc)₂, is guided to the C3-H bond, where it facilitates coupling with a variety of aryl and heteroaryl iodides. semanticscholar.orgnih.gov This method is robust, tolerating different substituents on both the benzofuran scaffold (e.g., 7-OMe, 5-Cl) and the aryl iodide. semanticscholar.org The reaction typically requires an oxidant, such as AgOAc, and is conducted at elevated temperatures. nih.gov The 8-AQ directing group can later be removed or converted into other functional groups, such as amides, through a transamidation procedure. semanticscholar.orgnih.gov This combination of C-H activation and subsequent transformation provides a modular route to highly decorated benzofuran-2-carboxamide derivatives. semanticscholar.orgnih.gov

| Catalyst | Directing Group | Reagents | Conditions | Result |

|---|---|---|---|---|

| Pd(OAc)₂ | N-(quinolin-8-yl) | (Hetero)aryl iodide, AgOAc, NaOAc | CPME, 110 °C | Synthesis of C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides in moderate to high yields. semanticscholar.orgnih.gov |

Ring-Opening and Rearrangement Processes

While the benzofuran ring is aromatic and generally stable, its furan moiety can undergo ring-opening reactions under specific conditions, providing access to different molecular skeletons. kyoto-u.ac.jp These transformations typically involve the cleavage of the C2–O bond, leveraging the reactivity of the vinyl ether-like fragment within the benzofuran structure. kyoto-u.ac.jp

Several mechanisms for the cleavage of the C2–O bond via organometallic species have been categorized:

Oxidative Addition: A low-valent transition metal, such as Ni(0), can insert into the C2–O bond to form an oxametallacycle intermediate. kyoto-u.ac.jp This intermediate can then be functionalized. For example, a nickel-catalyzed reaction with a diboron (B99234) reagent leads to borylation, inserting a boron atom while cleaving the C2-O bond. kyoto-u.ac.jp

Reductive Cleavage: Alkali metals like lithium, in the presence of an electron transfer catalyst, can induce reductive cleavage of the C2–O bond to generate an o-hydroxystyrene derivative after workup. kyoto-u.ac.jp

These ring-opening strategies highlight the latent reactivity of the benzofuran core beyond simple substitution, enabling its use as a building block for structurally distinct products. kyoto-u.ac.jp

Derivatization Strategies and Analogue Synthesis

This compound and related compounds are valuable starting points for creating diverse libraries of benzofuran derivatives. epa.govnih.gov These derivatization efforts are crucial for exploring structure-activity relationships in medicinal chemistry and developing new materials. nih.gov

Synthesis of Substituted Benzofuran-2-ylcarbamates

A variety of substituted benzofuran-2-ylcarbamate analogues can be synthesized. One direct method involves reacting a substituted benzofuran-2-carbonyl azide (B81097) with various phenols. This approach has been used to prepare series of aryl (5-nitrobenzofuran-2-yl)carbamates and aryl (5-bromobenzofuran-2-yl)carbamates. epa.govresearchgate.net The synthesis starts from the corresponding 5-substituted benzofuran-2-carboxylic acid, which is converted to the carbonyl azide and then undergoes a Curtius rearrangement in the presence of a phenol (B47542) to yield the target carbamate. epa.govresearchgate.net

Another powerful, albeit indirect, strategy is the functionalization of the benzofuran core prior to the final carbamate formation or modification. The C-H arylation at the C3 position, as previously described, generates C3-substituted benzofuran-2-carboxamides. semanticscholar.orgnih.gov These amides can be further elaborated. For instance, the 8-AQ amide can be activated with di-tert-butyl dicarbonate (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with various amines to yield a diverse set of amides. nih.gov This sequence allows for systematic variation at both the C3 position and the carboxamide nitrogen. semanticscholar.orgnih.gov

| Starting Material | Key Reagents | Strategy | Product Class |

|---|---|---|---|

| 5-Substituted-benzofuran-2-carbonyl azide | Substituted phenols | Curtius rearrangement | Aryl (5-substituted benzofuran-2-yl)carbamates. epa.govresearchgate.net |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. Aryl iodide, Pd(OAc)₂ 2. Boc₂O, DMAP 3. Amine | C-H arylation followed by two-step transamidation | C3-Arylated benzofuran-2-carboxamides. semanticscholar.orgnih.gov |

Construction of Fused Heterocyclic Systems

The benzofuran scaffold can serve as a foundation for building more complex, fused heterocyclic systems. These larger structures are of interest in materials science and medicinal chemistry. While direct fusion starting from this compound is not widely reported, general methods for benzofuran annulation can be applied to its derivatives.

One synthetic strategy involves the reaction of 2-fluorobenzonitriles with substituted alcohols, which proceeds through a Smiles rearrangement to construct benzofuran-3-amine (B13040303) derivatives in a one-pot, transition-metal-free process. mdpi.com While this method builds the benzofuran ring itself, similar intramolecular cyclization strategies could potentially be adapted to pre-functionalized benzofurans to build additional fused rings. For example, a suitably substituted benzofuran could undergo an intramolecular Heck reaction to form a new ring system. researchgate.net The development of such strategies expands the chemical space accessible from simple benzofuran precursors.

Advanced Spectroscopic and Structural Elucidation Techniques for Tert Butyl Benzofuran 2 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize tert-butyl benzofuran-2-ylcarbamate.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Proton Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the different types of protons and their chemical environments. The aromatic protons on the benzofuran (B130515) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and their coupling patterns (e.g., doublets, triplets, or multiplets) would allow for the assignment of each proton to its specific position on the benzene (B151609) ring. The single proton on the furan (B31954) ring would also have a characteristic chemical shift. A distinct singlet in the upfield region, integrating to nine protons, would be indicative of the tert-butyl group. The NH proton of the carbamate (B1207046) group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group would be expected at a downfield chemical shift, typically in the range of δ 150-160 ppm. The carbon atoms of the benzofuran ring would appear in the aromatic region (δ 110-160 ppm), with the oxygen-bearing carbons having distinct chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| tert-Butyl (9H, s) | ~1.5 | ~28 (CH₃), ~80 (C) |

| NH (1H, br s) | Variable | - |

| Benzofuran H-3 | ~6.5-7.0 | ~105-115 |

| Benzofuran Aromatic H | ~7.0-7.8 | ~110-130 |

| Benzofuran C-2 | - | ~140-150 |

| Benzofuran Quaternary C | - | ~120-155 |

| Carbonyl C=O | - | ~150-160 |

Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity between different fragments of the molecule, such as linking the tert-butyl group to the carbamate and the carbamate to the benzofuran ring. It would also be key in assigning the quaternary carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is important for confirming the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the NH proton and nearby protons on the benzofuran ring.

Advanced Pulse Sequences for Fine Structural Detail

For more complex structural problems or to resolve overlapping signals, advanced NMR pulse sequences could be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, and selective 1D-NOE experiments could provide more precise information about spatial proximities.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound, which is C₁₃H₁₅NO₃. This would confirm that the synthesized compound has the correct atomic composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected. A prominent fragmentation would likely be the loss of the tert-butyl group as a stable carbocation, resulting in a fragment ion with an m/z corresponding to the benzofuran-2-ylcarbamate moiety. Further fragmentation of the benzofuran ring system would also be observed, providing additional structural confirmation.

Expected Fragmentation Data:

| Fragment | Proposed Structure | Expected m/z |

| [M - C₄H₉]⁺ | Benzofuran-2-ylcarbamate ion | 176.05 |

| [M - C₅H₉NO₂]⁺ | Benzofuran ion | 117.03 |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum is expected to be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations of the carbamate group, as well as vibrations from the benzofuran ring and the tert-butyl group. The N-H stretch typically appears as a sharp band in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretch of the carbamate is a very strong and characteristic absorption, anticipated to be in the range of 1700-1740 cm⁻¹, although conjugation with the benzofuran ring may shift this to a slightly lower frequency. For comparison, the C=O group in a related benzofuran hydrazone was observed at 1689 cm⁻¹. mdpi.com

Vibrations associated with the aromatic benzofuran core will produce several bands, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-O-C stretching of the furan and ether linkages will also give rise to distinct bands, typically in the 1000-1300 cm⁻¹ region. The bulky tert-butyl group will be identifiable by its characteristic C-H stretching and bending vibrations.

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the C=C bonds of the aromatic system and the symmetric deformations of the tert-butyl group are expected to be prominent in the Raman spectrum.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carbamate (N-H) | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Carbamate (C=O) | C=O Stretch | 1700 - 1740 | Medium |

| Benzofuran (Ar) | C-H Stretch | 3000 - 3100 | Strong |

| Benzofuran (Ar) | C=C Stretch | 1450 - 1600 | Strong |

| tert-Butyl | C-H Stretch (asymmetric) | ~2960 | Medium |

| tert-Butyl | C-H Bend (umbrella) | ~1370 | Medium |

| Furan Ring | C-O-C Stretch | 1000 - 1250 | Weak |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not identified, analysis of structurally similar compounds allows for a detailed prediction of its solid-state characteristics. The analysis of related crystal structures, such as those of other benzofuran derivatives, provides a robust framework for understanding the likely packing motifs and intermolecular forces at play. mdpi.comresearchgate.netnih.gov

The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The carbamate moiety contains a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This functionality strongly favors the formation of intermolecular hydrogen bonds. It is highly probable that molecules would arrange into chains or dimeric motifs linked by N-H···O=C hydrogen bonds, a common feature in the crystal structures of carbamates and amides. researchgate.net

π-π Stacking: The planar benzofuran ring system is well-suited for π-π stacking interactions. In the solid state, molecules would likely arrange to allow for the favorable overlap of these aromatic rings between adjacent molecules. The centroid-to-centroid distances for such interactions in related benzofuran structures are typically found to be in the range of 3.6 to 3.8 Å. mdpi.comnih.gov

The conformation of the molecule in the solid state would be largely determined by the orientation of the tert-butoxycarbonyl group relative to the benzofuran ring. The key dihedral angle is that defined by the C(3)-C(2)-N-C(carbonyl) atoms. Due to steric hindrance between the bulky tert-butyl group and the benzofuran ring, a largely planar, trans-like conformation across the N-C(carbonyl) bond is expected to minimize steric strain. The benzofuran unit itself is inherently planar. nih.gov The specific conformation adopted will represent a balance between minimizing intramolecular steric repulsion and maximizing favorable intermolecular interactions within the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Benzofuran Derivative, Butyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇BrO₄S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.420 (1) |

| b (Å) | 10.255 (1) |

| c (Å) | 10.306 (1) |

| α (°) | 97.503 (2) |

| β (°) | 99.711 (2) |

| γ (°) | 108.678 (2) |

| Volume (ų) | 814.55 (15) |

| Key Interactions | π–π stacking, C—H···O contacts, C—H···π interactions |

This data is provided for a related structure to illustrate typical parameters and interactions and is not the data for this compound.

Chiroptical Spectroscopy (where enantiomerically enriched derivatives are concerned)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity; it will not produce a signal in circular dichroism or optical rotatory dispersion spectroscopy. However, if a chiral center is introduced into the molecule—for example, by substitution on the benzofuran ring or modification of the butyl group—the resulting enantiomers would interact differently with plane-polarized light. Chiroptical techniques would then become essential for their stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral derivative of this compound, the benzofuran moiety would act as the primary chromophore. The electronic transitions of this aromatic system would give rise to characteristic CD signals, known as Cotton effects.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays the magnitude and sign of rotation across a range of wavelengths and is intrinsically linked to the CD spectrum through the Kronig-Kramers relations. A plain ORD curve (either positive or negative) is observed at wavelengths far from an absorption band. However, within an absorption band of the chromophore (the benzofuran system), the curve becomes anomalous, showing both a peak and a trough. This phenomenon, known as the Cotton effect, is the hallmark of a chiral molecule.

For an enantiomerically enriched derivative of this compound, the sign of the Cotton effect in the ORD spectrum would be diagnostic of its absolute configuration, similar to CD spectroscopy. While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to its simpler interpretation of individual absorption bands, ORD remains a valuable complementary technique.

Theoretical and Computational Chemistry Investigations of Tert Butyl Benzofuran 2 Ylcarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules like tert-butyl benzofuran-2-ylcarbamate. DFT calculations are employed to determine the molecule's ground-state geometry, electronic distribution, and molecular orbitals.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of this compound. The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the region most susceptible to accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system and the nitrogen atom of the carbamate (B1207046) group. Conversely, the LUMO is anticipated to be distributed over the benzofuran moiety, particularly the C2-C3 bond, and the carbonyl group of the carbamate.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Properties (Note: Specific experimental or calculated values for this compound are not readily available in public literature. The following table provides a conceptual framework for such data.)

| Parameter | Conceptual Description |

| HOMO Energy | Represents the ionization potential; a higher value indicates a greater propensity for electron donation. |

| LUMO Energy | Represents the electron affinity; a lower value suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap correlates with higher reactivity. |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map of this compound would illustrate the regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

Regions of negative potential are expected around the oxygen atoms of the furan (B31954) ring and the carbonyl group, as well as the nitrogen atom of the carbamate. These sites are prone to attack by electrophiles. Conversely, regions of positive potential are likely to be found around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Global and Local Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as the Fukui function, provide insight into the reactivity of specific atomic sites within the molecule, complementing the information provided by the ESP map.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are instrumental in mapping out the detailed pathways of chemical reactions involving this compound. By locating transition states and performing Intrinsic Reaction Coordinate (IRC) analysis, the energetic profiles and geometries of reactants, intermediates, transition states, and products can be determined.

Computational Pathways for Carbamate Formation and Cleavage

The formation of this compound typically involves the reaction of 2-aminobenzofuran with di-tert-butyl dicarbonate (B1257347) or a similar reagent. Computational modeling of this reaction would involve identifying the transition state for the nucleophilic attack of the amino group on the carbonyl carbon of the protecting group. IRC analysis would then confirm that this transition state connects the reactants to the tetrahedral intermediate, which subsequently collapses to form the final carbamate product.

Similarly, the cleavage of the carbamate can be studied computationally. This process often involves the removal of the tert-butyl group under acidic or thermal conditions.

Theoretical Investigation of Deprotection Mechanisms

The deprotection of the tert-butyl carbamate (Boc) group is a fundamental transformation in organic synthesis. Theoretical investigations can elucidate the detailed mechanism of this process. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen or the nitrogen atom of the carbamate.

Computational studies would involve a transition state search for the subsequent fragmentation of the protonated carbamate. This step leads to the formation of the unstable tert-butyl cation, isobutylene (B52900), and carbon dioxide, ultimately yielding the deprotected 2-aminobenzofuran. IRC calculations would verify the reaction pathway, ensuring that the identified transition state smoothly connects the protonated carbamate to the products of the deprotection reaction.

Mechanistic Insights into Benzofuran Functionalization

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms that lead to the formation and functionalization of the 2-aminobenzofuran scaffold. While direct computational studies on the functionalization of this compound are not extensively documented, mechanistic insights can be drawn from studies on the synthesis of related 2-aminobenzofuran derivatives.

One prominent synthetic route involves the scandium-triflate-catalyzed [4+1] cycloaddition of ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzyl alcohols, with isocyanides. A plausible mechanism for this transformation has been proposed based on computational and experimental evidence. The reaction is thought to initiate with the nucleophilic addition of the isocyanide to the in situ-generated o-QM. This is followed by an intramolecular cyclization to form a five-membered ring intermediate, which then undergoes isomerization to yield the final 2-aminobenzofuran product. This pathway highlights an efficient and atom-economical approach to constructing the core structure.